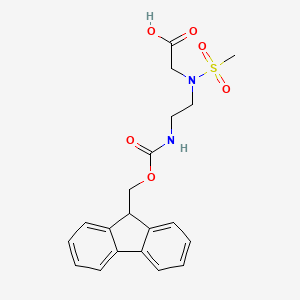

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid

説明

This compound features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a methylsulfonamido linker, and an acetic acid terminus. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The methylsulfonamido moiety enhances electrophilicity and influences solubility, while the acetic acid group facilitates conjugation to biomolecules or solid-phase resins.

特性

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-methylsulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6S/c1-29(26,27)22(12-19(23)24)11-10-21-20(25)28-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSKDGKSEBRUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It is known that the compound is a derivative of the fmoc (9h-fluoren-9-ylmethoxy carbonyl) group, which is commonly used in peptide synthesis for temporary protection of amine groups. Therefore, it can be inferred that this compound may interact with proteins or enzymes in the body that recognize or process peptides.

Mode of Action

Given its structural similarity to fmoc-protected amino acids, it can be hypothesized that it may be involved in peptide bond formation or cleavage, depending on the context and environment.

Pharmacokinetics

Its physicochemical properties such as predicted boiling point, density, and pka are provided, which could influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect its stability and interaction with its targets. For instance, its stability at room temperature is reported, suggesting that it might be sensitive to temperature changes.

生物活性

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid is a complex organic compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 725.75 g/mol. Its structure includes several functional groups, notably the fluorenyl group, which enhances lipophilicity, and a sulfonamide moiety that can influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorenyl group facilitates binding to hydrophobic pockets in proteins, while the sulfonamide group may interact with active sites through hydrogen bonding or other non-covalent interactions. These interactions can modulate enzyme activity, leading to various biological effects.

Biological Activities

- Enzyme Inhibition : Studies have shown that compounds similar to 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid can inhibit key enzymes involved in metabolic pathways. For instance, it may target enzymes in the fatty acid biosynthesis pathway, which is crucial for the survival of certain pathogens like Mycobacterium tuberculosis .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Its structural analogs have been tested for their effectiveness against resistant strains, showing promise in treating infections .

- Neuroprotective Effects : Research indicates that derivatives may possess neuroprotective qualities, potentially aiding in the treatment of neurodegenerative diseases by modulating inflammatory pathways and protecting neuronal cells from damage .

- Anti-inflammatory Properties : The compound has been linked to modulation of cytokine production and immune responses, suggesting its potential use in inflammatory conditions .

Case Study 1: Inhibition of Mycobacterium tuberculosis

A study focused on the synthesis and screening of derivatives related to 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid demonstrated promising results against Mycobacterium tuberculosis. Compounds were found to inhibit the InhA enzyme, crucial for fatty acid synthesis in mycobacteria. This inhibition led to significant reductions in bacterial growth .

Case Study 2: Neuroprotective Mechanisms

Another investigation into related compounds highlighted their neuroprotective effects in models of neurodegeneration. The study revealed that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting therapeutic potential for conditions such as Alzheimer's disease .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 725.75 g/mol |

| CAS Number | 186046-82-2 |

| Purity | >95% |

| Storage Conditions | Sealed, dry, 2-8°C |

| Biological Activity | Effect |

|---|---|

| Enzyme Inhibition | Yes |

| Antimicrobial | Yes |

| Neuroprotective | Yes |

| Anti-inflammatory | Yes |

類似化合物との比較

Structural Features

Key Observations :

- Linker Diversity : The target compound’s methylsulfonamido group contrasts with esters (), sulfonamides with Boc-protected amines (), and allyl groups (). Sulfonamides enhance stability and hydrogen-bonding capacity compared to esters or ethers .

- Protection Strategies : Boc () and Fmoc (all analogs) are common protecting groups, but Fmoc is preferred in solid-phase peptide synthesis due to orthogonal deprotection .

Physicochemical Properties

- Solubility : Sulfonamides (target compound, ) exhibit moderate polarity, enhancing water solubility compared to aromatic pyridin-3-yl () or hydrophobic allyl groups ().

- Stability : Fmoc derivatives are stable at pH > 7 but cleaved by bases (e.g., piperidine). Methylsulfonamido groups resist hydrolysis under acidic conditions, unlike esters () .

準備方法

Preparation of the Aminoethyl Methylsulfonamide Intermediate

- Starting material: 2-aminoethylamine (ethylenediamine) or its derivatives.

- Reaction: The primary amine is selectively reacted with methylsulfonyl chloride (methanesulfonyl chloride) under basic conditions (e.g., triethylamine or sodium bicarbonate) to form the methylsulfonamidoethylamine intermediate.

- Conditions: Low temperature (0–5 °C) to minimize side reactions, followed by stirring at room temperature until completion.

- Work-up: The reaction mixture is diluted with ethyl acetate, washed sequentially with aqueous citric acid, sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.

Fmoc Protection of the Amino Group

- Reagent: 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl carbonochloridate.

- Procedure: The methylsulfonamidoethylamine intermediate is treated with Fmoc-Cl in the presence of a base such as sodium carbonate or sodium bicarbonate in an aqueous-organic biphasic system (e.g., dioxane/water or THF/water).

- Reaction time: Typically 2–4 hours at room temperature with stirring.

- Isolation: The product precipitates or is extracted into organic solvents, purified by recrystallization or chromatography.

Coupling with Acetic Acid or Derivatives

- Approach: The Fmoc-protected aminoethyl methylsulfonamide is reacted with chloroacetic acid or activated acetic acid derivatives (e.g., acetic anhydride, or carbodiimide-activated acetic acid) to introduce the acetic acid moiety.

- Catalysts: Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) can be used to improve yield and reduce side products.

- Conditions: Reaction is performed in anhydrous solvents like dichloromethane or DMF at 0–25 °C.

- Purification: After reaction completion, the mixture is washed, dried, and purified by column chromatography or crystallization.

Representative Reaction Scheme

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 2-aminoethylamine + CH3SO2Cl + base (e.g., TEA) | Methylsulfonamidoethylamine intermediate | Low temperature, aqueous-organic phase |

| 2 | Intermediate + Fmoc-Cl + base | Fmoc-protected methylsulfonamidoethylamine | Room temp, biphasic system |

| 3 | Fmoc-protected intermediate + chloroacetic acid + DCC/HOBt | 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid | Anhydrous conditions, purification |

Analytical and Purification Considerations

- Purity: The final compound is typically purified to >95% purity by preparative HPLC or recrystallization.

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis.

- Storage: Stable when stored at 2–8 °C under inert atmosphere to prevent hydrolysis or degradation.

Research Findings and Optimization Notes

- Yield optimization: Use of excess base during sulfonamide formation reduces side reactions.

- Fmoc protection: The choice of solvent and pH is critical to avoid premature Fmoc cleavage.

- Coupling efficiency: Carbodiimide-mediated coupling with additives like HOBt improves yield and reduces racemization.

- Scalability: The synthetic route is amenable to scale-up with proper control of exothermic steps and purification stages.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Sulfonamide formation | CH3SO2Cl, base, 0–5 °C, aqueous-organic | Selective N-sulfonylation |

| Fmoc protection | Fmoc-Cl, base, dioxane/water, RT | Biphasic reaction, mild pH |

| Acetic acid coupling | Chloroacetic acid, DCC/HOBt, DCM, 0–25 °C | Carbodiimide coupling, anhydrous |

| Purification | Column chromatography or recrystallization | >95% purity required |

| Storage | 2–8 °C, inert atmosphere | Stability maintained |

Q & A

Q. What is the role of the Fmoc group in the synthesis and applications of this compound?

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., piperidine) while leaving other protective groups intact. This is critical for sequential peptide chain elongation. The Fmoc group’s UV activity also facilitates real-time monitoring of coupling efficiency via HPLC .

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical?

Synthesis typically involves coupling Fmoc-protected aminoethylamine with methylsulfonamidoacetic acid derivatives. Key steps include:

- Activation of the carboxylic acid using reagents like HBTU or EDCI in dimethylformamide (DMF) .

- Maintenance of anhydrous conditions and pH control (8–9) to prevent premature Fmoc deprotection .

- Purification via reverse-phase HPLC or flash chromatography to isolate the product .

Q. Which analytical techniques are essential for confirming the compound’s identity and purity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity by verifying Fmoc aromatic protons (δ 7.3–7.8 ppm) and methylsulfonamido methyl groups (δ 3.0–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with typical [M+H]⁺ peaks around 450–500 Da .

- HPLC : Purity ≥95% is achieved using C18 columns with acetonitrile/water gradients .

Q. What safety precautions are necessary when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to minimize inhalation of dust (GHS H335) .

- Storage : Keep at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can coupling efficiency be optimized in SPPS when using this compound?

- Activation Reagents : Replace traditional HOBt with OxymaPure to reduce racemization and improve yields .

- Solvent Optimization : Use DMF with 0.1 M HOAt for enhanced solubility of hydrophobic intermediates .

- Microwave-Assisted Synthesis : Reduce coupling time from 2 hours to 20 minutes at 50°C, improving throughput .

Q. What strategies mitigate N-terminal racemization during peptide chain elongation?

- Low-Temperature Coupling : Perform reactions at 4°C to slow base-induced epimerization .

- Additives : Incorporate 2% v/v DIPEA to stabilize the activated amino acid intermediate .

- Chiral HPLC Analysis : Monitor racemization post-synthesis using chiral columns (e.g., Chirobiotic T) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Acidic Conditions (pH <3) : Rapid Fmoc deprotection occurs, limiting utility in acidic media .

- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours at 25°C, ideal for SPPS .

- Thermal Degradation : Decomposes above 60°C, releasing CO₂ and fluorenyl byproducts (TGA data) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals in crowded regions (e.g., δ 3.0–4.0 ppm) .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous carbon assignments .

- Parallel MS/MS Analysis : Fragment ions at m/z 120 (fluorenyl) and m/z 64 (SO₂NH) validate structural motifs .

Q. What orthogonal protection strategies are effective in multi-step syntheses involving this compound?

- Acid-Labile Groups : Use tert-butyl (Boc) for carboxylates, removable with TFA without affecting Fmoc .

- Photocleavable Protections : Incorporate NVOC (nitroveratryloxycarbonyl) for light-triggered deprotection .

- Enzymatic Deprotection : Subtilisin cleaves ester-linked groups selectively in aqueous buffers .

Q. How can computational methods aid in predicting the compound’s reactivity and stability?

- DFT Calculations : Model transition states for Fmoc deprotection to predict optimal base concentrations (e.g., 20% piperidine) .

- Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to guide solvent selection .

- QSPR Models : Correlate substituent effects (e.g., methylsulfonamido) with hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。